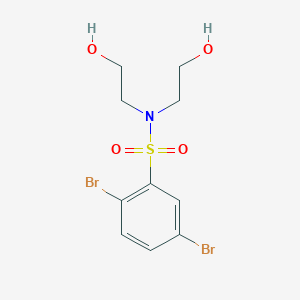
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIP is a sulfonamide derivative that has been synthesized through a straightforward method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins in cells. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ease of synthesis, which allows for large-scale production. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide. One direction is the further investigation of its potential use as an anti-inflammatory agent and anticancer agent. Another direction is the investigation of its potential use as a herbicide and pesticide. Additionally, further research could be conducted on the synthesis of novel materials using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a building block.
Synthesis Methods
The synthesis of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-butoxy-3-isopropylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction yields 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has shown promising results as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as an anticancer agent, as it induces apoptosis in cancer cells.
In agriculture, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a herbicide, as it inhibits the growth of various weed species. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as a pesticide, as it shows insecticidal activity against various insect species.
In materials science, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a building block for the synthesis of novel materials. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
Product Name |
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-butoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-15-7-6-10-19-13-15/h6-10,12-14,20H,4-5,11H2,1-3H3 |
InChI Key |
BMIDVIKRIBQHSX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












